2,7-Dibromo-9,9'-spirobifluorene CAS number and properties
2,7-Dibromo-9,9'-spirobifluorene CAS number and properties
An In-depth Technical Guide to 2,7-Dibromo-9,9'-spirobifluorene
Introduction
2,7-Dibromo-9,9'-spirobifluorene is a key building block in the field of organic electronics. Its unique spirocyclic structure, where two fluorene units are linked by a common spiro carbon atom, provides a rigid, three-dimensional framework. This structure imparts desirable properties such as a high glass transition temperature, thermal stability, and good morphological stability in thin films.[1] The bromine atoms at the 2 and 7 positions serve as versatile handles for further chemical modifications, allowing for the synthesis of a wide range of functional materials for various optoelectronic applications.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,7-Dibromo-9,9'-spirobifluorene.
Chemical and Physical Properties
2,7-Dibromo-9,9'-spirobifluorene is a white to off-white crystalline solid.[3] Its core properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| CAS Number | 171408-84-7 | [1][4] |
| Chemical Formula | C₂₅H₁₄Br₂ | [1][4] |
| IUPAC Name | 2,7-Dibromo-9,9'-spirobi[fluorene] | [4] |
| Appearance | White to Almost white powder to crystal | [3] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 474.19 g/mol | [3] |
| Melting Point | 334-336 °C | [3][5] |
| Boiling Point (Predicted) | 557.4 ± 50.0 °C | [3][5] |
| Density (Predicted) | 1.74 ± 0.1 g/cm³ | [3][5] |
| Purity | >98.0% (HPLC) or 95% |
Synthesis of 2,7-Dibromo-9,9'-spirobifluorene
The most common synthetic route to 2,7-Dibromo-9,9'-spirobifluorene involves a multi-step process starting from fluorene. A general representation of this synthesis is outlined below.
Experimental Protocol: A Representative Synthesis
A widely adopted method for the preparation of 2,7-Dibromo-9,9'-spirobifluorene proceeds via the formation of 2,7-dibromo-9-fluorenone, followed by a Grignard reaction and subsequent cyclization.[1][3]
Step 1: Synthesis of 2,7-Dibromo-9-fluorenone
This intermediate is typically synthesized by the oxidation of 2,7-dibromofluorene.
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Reactants: 2,7-dibromofluorene, an oxidizing agent (e.g., potassium hydroxide in a suitable solvent).
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Procedure: 2,7-dibromofluorene is dissolved in a solvent like tetrahydrofuran. An aqueous solution of potassium hydroxide is added, and the mixture is stirred at room temperature in the presence of air (oxygen) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration, washed with water, and dried to yield 2,7-dibromo-9-fluorenone as a yellow solid.[6]
Step 2: Synthesis of 9-(2'-Biphenylyl)-2,7-dibromo-9-fluorenol
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Reactants: 2,7-dibromo-9-fluorenone, 2-bromobiphenyl, magnesium turnings, and a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Procedure: A Grignard reagent is first prepared by reacting 2-bromobiphenyl with magnesium turnings in dry ether under an inert atmosphere. To this Grignard reagent, a solution of 2,7-dibromo-9-fluorenone in the same dry solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the fluorenol intermediate.
Step 3: Cyclization to 2,7-Dibromo-9,9'-spirobifluorene
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Reactants: 9-(2'-Biphenylyl)-2,7-dibromo-9-fluorenol, a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure: The fluorenol intermediate is dissolved in a suitable solvent like toluene. A catalytic amount of concentrated sulfuric acid is added slowly to the solution. The mixture is stirred at room temperature for a couple of hours. After the reaction is complete, the mixture is neutralized with an aqueous base solution (e.g., sodium hydroxide). The crude product precipitates and is collected by filtration, washed with toluene, and dried to afford 2,7-Dibromo-9,9'-spirobifluorene as a white solid.[3]
Caption: Synthetic pathway for 2,7-Dibromo-9,9'-spirobifluorene.
Applications in Organic Electronics
The rigid and bulky spirobifluorene core prevents intermolecular aggregation and crystallization, leading to the formation of stable amorphous films.[1] This property, combined with the ability to tune its electronic characteristics through substitution at the 2 and 7 positions, makes 2,7-Dibromo-9,9'-spirobifluorene a valuable precursor for a variety of organic electronic materials.
It serves as a key intermediate for synthesizing:
-
Hole Transport Materials (HTMs): By introducing electron-donating groups.
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Electron Transport Materials (ETMs): By incorporating electron-accepting moieties.[7]
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Emitting Materials: For use in Organic Light-Emitting Diodes (OLEDs), particularly for achieving stable blue emission.
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Host Materials: For phosphorescent OLEDs.
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Materials for Perovskite Solar Cells and Organic Photovoltaics (OPVs). [1]
The general workflow for utilizing 2,7-Dibromo-9,9'-spirobifluorene in the synthesis of functional materials for OLEDs is depicted below.
Caption: Workflow from 2,7-Dibromo-9,9'-spirobifluorene to device application.
Safety Information
2,7-Dibromo-9,9'-spirobifluorene is classified as causing skin and serious eye irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.[8] It should be stored in a dark place under an inert atmosphere at room temperature.[3]
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,7-Dibromo-9,9'-spiro-bifluorene | 171408-84-7 [chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. chembk.com [chembk.com]
- 6. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 7. Spirobifluorene modified electron transport materials for high efficiency in phosphorescent organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. echemi.com [echemi.com]
